molecular formula C8H15ClN2OS B14690993 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea CAS No. 33021-63-5

1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea

Cat. No.: B14690993
CAS No.: 33021-63-5
M. Wt: 222.74 g/mol
InChI Key: QNMAONHMNOSWBJ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a tetrahydrothiopyran ring attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with tetrahydro-2H-thiopyran-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethyl isocyanate+tetrahydro-2H-thiopyran-4-amineThis compound\text{2-chloroethyl isocyanate} + \text{tetrahydro-2H-thiopyran-4-amine} \rightarrow \text{this compound} 2-chloroethyl isocyanate+tetrahydro-2H-thiopyran-4-amine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.

    1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)carbamate: This compound contains a carbamate group instead of a urea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

33021-63-5

Molecular Formula

C8H15ClN2OS

Molecular Weight

222.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(thian-4-yl)urea

InChI

InChI=1S/C8H15ClN2OS/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12)

InChI Key

QNMAONHMNOSWBJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1NC(=O)NCCCl

Origin of Product

United States

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